Lithium tellurate

Overview

Description

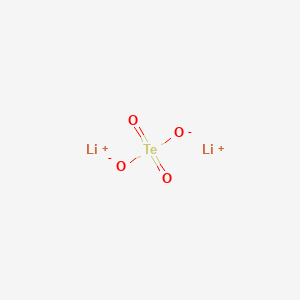

Lithium tellurate is an inorganic compound with the chemical formula Li2TeO3. It crystallizes in the monoclinic crystal system, with space group C2/c

Preparation Methods

Lithium tellurate can be synthesized through several methods. One common approach involves reacting lithium oxide, lithium hydroxide, or lithium carbonate with tellurium dioxide . The reaction conditions typically involve heating the reactants to facilitate the formation of this compound. Another method involves reacting lithium fluoride with tellurium dioxide at high temperatures in a 3:1 stoichiometric ratio to obtain Li7(TeO3)3F .

Chemical Reactions Analysis

Lithium tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it reacts with lithium fluoride at high temperatures to form Li7(TeO3)3F . The compound’s reactivity is influenced by the presence of tellurium, which can exhibit multiple oxidation states, leading to diverse reaction pathways. Common reagents used in these reactions include lithium oxide, lithium hydroxide, lithium carbonate, and tellurium dioxide . The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Lithium tellurate has several scientific research applications. It is used in the development of high-performance lithium-ion batteries and sodium-ion batteries due to its unique crystal structure, high intrinsic conductivity, and high trap density . Additionally, this compound is studied for its potential use in nonlinear optical materials, which have applications in laser technology and telecommunications . The compound’s properties also make it a candidate for various industrial applications, including catalysis and materials science .

Mechanism of Action

The mechanism of action of lithium tellurate involves its interaction with other chemical species through oxidation, reduction, and substitution reactions. The compound’s molecular targets and pathways are influenced by the presence of tellurium, which can form various oxidation states and coordination complexes . These interactions can lead to changes in the compound’s electronic structure and reactivity, making it useful in applications such as energy storage and catalysis .

Comparison with Similar Compounds

Lithium tellurate can be compared with other similar compounds, such as lithium tellurite (Li2TeO3) and lithium manganese tellurate (LiMn2TeO6) . These compounds share some similarities in their chemical composition and crystal structure but differ in their specific properties and applications. For example, lithium manganese tellurate exhibits unique magnetic properties and is studied for its potential use in magnetic sensors and spintronic devices

Similar Compounds

- Lithium tellurite (Li2TeO3)

- Lithium manganese tellurate (LiMn2TeO6)

- Lithium fluoride tellurate (Li7(TeO3)3F)

Properties

IUPAC Name |

dilithium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDNBMVCOSCLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2TeO4, Li2O4Te | |

| Record name | lithium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933608 | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14929-69-2, 15851-53-3 | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural and electrical properties of Lithium Tellurate (Li₂TeO₄)?

A1: this compound (Li₂TeO₄) is an inorganic compound that crystallizes in an orthorhombic structure at room temperature []. The research highlights two significant phase transitions occurring at -3°C and 62°C, suggesting potential ferroelectric behavior. The study also revealed that Li₂TeO₄ exhibits increasing electrical conductivity with rising temperature, indicating potential applications as an ionic conductor at elevated temperatures [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

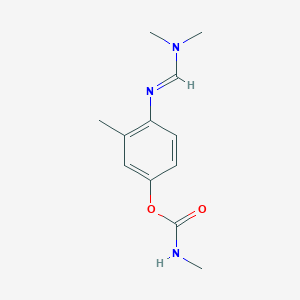

![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)